molecular formula C13H19Cl2N B13790626 1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride CAS No. 74039-35-3

1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride

Cat. No.: B13790626
CAS No.: 74039-35-3
M. Wt: 260.20 g/mol
InChI Key: PKQPKOROCNUQSC-UHFFFAOYSA-N
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Description

1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of 1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride involves several steps. One common synthetic route includes the reaction of m-chlorophenylpropanol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Scientific Research Applications

1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an analgesic agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neuronal signaling and function.

Comparison with Similar Compounds

1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    1-(1-(m-Chlorophenyl)ethyl)pyrrolidine hydrochloride: This compound has a similar structure but with an ethyl group instead of a propyl group. It may exhibit different biological activities and pharmacokinetic properties.

    1-(1-(p-Chlorophenyl)propyl)pyrrolidine hydrochloride: This compound has a para-chlorophenyl group instead of a meta-chlorophenyl group. The position of the chlorine atom can influence the compound’s reactivity and biological activity.

    1-(1-(m-Fluorophenyl)propyl)pyrrolidine hydrochloride: This compound has a fluorine atom instead of a chlorine atom. The substitution of different halogens can affect the compound’s chemical properties and interactions with biological targets.

Properties

CAS No.

74039-35-3

Molecular Formula

C13H19Cl2N

Molecular Weight

260.20 g/mol

IUPAC Name

1-[1-(3-chlorophenyl)propyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C13H18ClN.ClH/c1-2-13(15-8-3-4-9-15)11-6-5-7-12(14)10-11;/h5-7,10,13H,2-4,8-9H2,1H3;1H

InChI Key

PKQPKOROCNUQSC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)N2CCCC2.Cl

Origin of Product

United States

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